molecular formula C8H7NO3S B14895794 (R)-4-(2-Thienylmethyl)oxazolidine-2,5-dione

(R)-4-(2-Thienylmethyl)oxazolidine-2,5-dione

Cat. No.: B14895794
M. Wt: 197.21 g/mol
InChI Key: SJNWQYPHFPSUGV-ZCFIWIBFSA-N
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Description

®-4-(2-Thienylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Thienylmethyl)oxazolidine-2,5-dione typically involves the reaction of a thienylmethyl derivative with an oxazolidinedione precursor. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of catalysts or reagents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-Thienylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thienylmethyl derivatives with different oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thienylmethyl group or the oxazolidinedione ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thienylmethyl derivatives.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a lead compound for drug development.

    Medicine: Exploring its therapeutic potential in treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-4-(2-Thienylmethyl)oxazolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.

    Other Oxazolidinediones: Compounds with similar structures but different substituents, which can provide insights into structure-activity relationships.

Uniqueness

®-4-(2-Thienylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the thienylmethyl group

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

(4R)-4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11)/t6-/m1/s1

InChI Key

SJNWQYPHFPSUGV-ZCFIWIBFSA-N

Isomeric SMILES

C1=CSC(=C1)C[C@@H]2C(=O)OC(=O)N2

Canonical SMILES

C1=CSC(=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

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